
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amine, a phenyl ring, and a prop-2-ynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives followed by the introduction of the prop-2-ynyl group through a Sonogashira coupling reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring and amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
Major products formed from these reactions include various substituted amines, phenyl derivatives, and other functionalized organic compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The mechanism of action of N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted amines and phenyl derivatives, such as:
- N-methyl-2-phenylprop-2-en-1-amine
- N-prop-2-ynyl-2-phenylprop-2-en-1-amine
- N-methyl-2-phenyl-N-prop-2-ynylamine
Uniqueness
What sets N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C13H16ClN |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-4-10-14(3)11-12(2)13-8-6-5-7-9-13;/h1,5-9H,2,10-11H2,3H3;1H |
InChI-Schlüssel |
XCBZPJYEYUMBFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)CC(=C)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

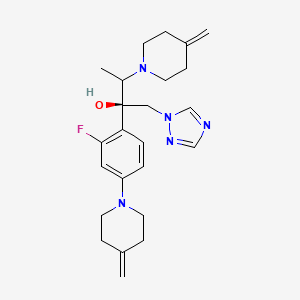
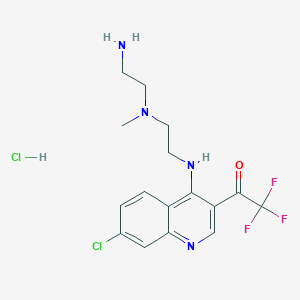
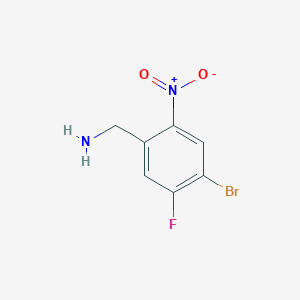

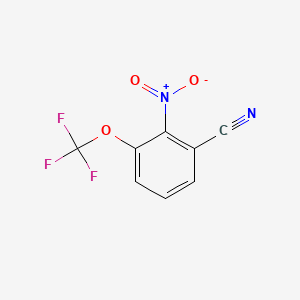


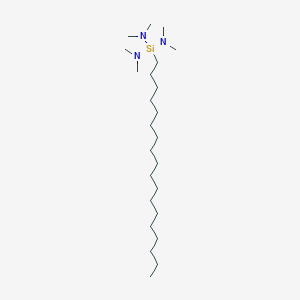


![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)
